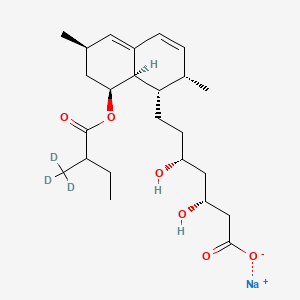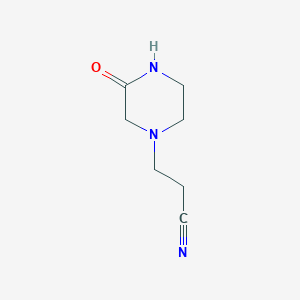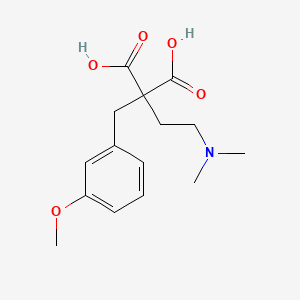
Lovastatin-d3 Hydroxy Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lovastatin-d3 Hydroxy Acid Sodium Salt is a deuterium-labeled metabolite of Lovastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This compound is primarily used in scientific research to study cholesterol biosynthesis and the pharmacokinetics of statins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lovastatin-d3 Hydroxy Acid Sodium Salt is typically synthesized by reacting chlorstatin-d3 Hydroxy Acid with sodium hydroxide. During this reaction, the hydroxy acid undergoes proton exchange to form the sodium salt .
Industrial Production Methods
The industrial production of sodium salts of statins, including this compound, involves the use of alkali, acid, solvents, and ion exchange chromatography. The process often starts with the lactone form of the statin, which is then converted to the sodium salt using sodium hydroxide .
Análisis De Reacciones Químicas
Types of Reactions
Lovastatin-d3 Hydroxy Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Lovastatin-d3 Hydroxy Acid Sodium Salt is widely used in scientific research for various applications:
Chemistry: It is used to study the mechanisms of statin drugs and their interactions with enzymes.
Biology: Researchers use it to investigate the metabolic pathways involved in cholesterol biosynthesis.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of statins.
Industry: The compound is used in the development of new cholesterol-lowering drugs and in quality control processes
Mecanismo De Acción
Lovastatin-d3 Hydroxy Acid Sodium Salt exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonate. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .
Comparación Con Compuestos Similares
Similar Compounds
Lovastatin: The parent compound, also an HMG-CoA reductase inhibitor.
Simvastatin: A methylated derivative of Lovastatin with similar inhibitory effects on HMG-CoA reductase.
Pravastatin: Another statin with a slightly different structure but similar mechanism of action
Uniqueness
Lovastatin-d3 Hydroxy Acid Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry .
Propiedades
Fórmula molecular |
C24H37NaO6 |
|---|---|
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-(trideuteriomethyl)butanoyloxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15?,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
Clave InChI |
LXZBFUBRYYVRQJ-QRVNCVFZSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |
SMILES canónico |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)










